REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[N:5]=[C:4]([CH3:15])[N:3]=1.[H-].[Na+].[N:18]1([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][OH:29])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>C1CCCCC1>[F:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2[CH:7]=[C:2]([O:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][N:18]3[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]3)[N:3]=[C:4]([CH3:15])[N:5]=2)=[CH:9][CH:10]=1 |f:1.2|
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Name
|
|
Quantity
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13.8 kg
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Type
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reactant
|
Smiles
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ClC1=NC(=NC(=C1)C1=CC=C(C=C1)F)C
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Name
|
|
Quantity
|
4.8 kg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
10.6 kg
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Type
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reactant
|
Smiles
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N1(CCCCC1)CCCCCO
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Name
|
|
Quantity
|
130 kg
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Type
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solvent
|
Smiles
|
C1CCCCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
under reflux for 4 hours
|
Duration
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4 h
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Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC(=C1)OCCCCCN1CCCCC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |